molecular formula C9H11ClN4S B12516919 N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide CAS No. 796972-39-9

N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide

Cat. No.: B12516919
CAS No.: 796972-39-9
M. Wt: 242.73 g/mol
InChI Key: ALPYDSXJTGXBRZ-UHFFFAOYSA-N
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Description

N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide is a specialized organic compound belonging to the class of hydrazone derivatives. Its molecular structure integrates a 4-chlorophenyl group and a hydrazinecarbothiohydrazide moiety, making it a valuable scaffold in medicinal chemistry and materials science research. Compounds within this class are frequently investigated as key intermediates in the synthesis of more complex molecules with potential biological activity . Researchers value this compound for its role in developing new pharmacologically active agents. Related hydrazone derivatives have demonstrated a range of biological activities in scientific studies, including antimicrobial, antifungal, and anticancer properties, making them a significant focus in drug discovery efforts . The mechanism of action for many active hydrazone compounds often involves the formation of stable complexes or interaction with specific biological targets, though the precise mechanism for this specific derivative should be confirmed through dedicated experimental studies. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet and handle the material using appropriate personal protective equipment.

Properties

CAS No.

796972-39-9

Molecular Formula

C9H11ClN4S

Molecular Weight

242.73 g/mol

IUPAC Name

1-amino-3-[1-(4-chlorophenyl)ethylideneamino]thiourea

InChI

InChI=1S/C9H11ClN4S/c1-6(13-14-9(15)12-11)7-2-4-8(10)5-3-7/h2-5H,11H2,1H3,(H2,12,14,15)

InChI Key

ALPYDSXJTGXBRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=S)NN)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Condensation : TCH reacts with 4-chlorobenzaldehyde via nucleophilic attack of the hydrazine group on the aldehyde’s carbonyl carbon, forming a Schiff base.
  • Cyclization : The intermediate undergoes intramolecular cyclization, stabilized by the sulfur atom in TCH, yielding the final product.

Experimental Conditions

Parameter Value
Solvent Ethanol-water (4:1 v/v)
Catalyst Glacial acetic acid (0.1 mmol)
Temperature Reflux (80–85°C)
Reaction Time 4–6 hours
Yield 65–75%

Key Observations :

  • The reaction is monitored using TLC (ethyl acetate/hexane, 1:1).
  • The product precipitates upon cooling and is purified by recrystallization in ethanol.

Microwave-Assisted Synthesis

Microwave irradiation offers a faster, solvent-free alternative to traditional methods. This approach reduces reaction time and improves yield due to uniform heating.

Procedure

  • Reagent Mixing : Equimolar TCH and 4-chlorobenzaldehyde are ground in a mortar-pestle.
  • Microwave Exposure : The mixture is irradiated at 700 W for 5 minutes with 30-second intervals.
  • Purification : The solid product is washed with ethanol and dried under reduced pressure.

Optimized Conditions

Parameter Value
Solvent Solvent-free
Catalyst None
Temperature 700 W microwave power
Reaction Time 5 minutes
Yield 75–81%

Advantages :

  • Shorter reaction time (5 minutes vs. 4–6 hours in traditional methods).
  • Higher purity due to reduced side reactions.

Alternative Catalytic Systems

Some studies explore catalysts like p-toluenesulfonic acid (TSA) or HCl to enhance reaction efficiency.

Spectral Characterization

The compound is characterized via IR, NMR, and mass spectrometry.

IR Spectroscopy

Functional Group Wavenumber (cm⁻¹)
C=N (imine) 1613–1620
N–H (hydrazine) 3260–3150
C=S (thiocarbohydrazide) 1250–1300

Key Peaks :

  • A strong C=N stretch confirms Schiff base formation.

1H NMR Data

Proton Group δ (ppm)
CH₂ (ethylidene) 2.28–2.34 (s)
Aromatic (4-Cl-C₆H₄) 7.08–7.63 (m)
NH (hydrazine) 4.50–5.03 (br)

Notable Features :

  • The ethylidene CH₂ protons appear as a singlet due to symmetry.
  • Aromatic protons show splitting patterns consistent with para-substituted chlorobenzene.

Comparative Analysis of Methods

Method Time Yield Advantages Limitations
Traditional Reflux 4–6 h 65–75% Scalable, low cost Long reaction time
Microwave-Assisted 5 min 75–81% High efficiency, eco-friendly Requires specialized equipment
TSA-Catalyzed (Hypothetical) 6 h 70–85% Improved selectivity Catalyst cost, longer time

Research Findings and Applications

  • Biological Activity : Thiocarbohydrazide derivatives exhibit antimicrobial and anticancer properties. For example, N'-[1-(thiophen-2-yl)ethylidene]hydrazinecarbothiohydrazide shows cytotoxic activity against cancer cell lines.
  • Structural Variations : Substituting the 4-chlorophenyl group with electron-donating/withdrawing groups modulates reactivity and biological efficacy.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create new compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Hydroxyphenyl Derivatives

  • TCBOH (N′-(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbothiohydrazide): Substituting the 4-chlorophenyl group with a 2-hydroxyphenyl moiety significantly enhances corrosion inhibition efficiency. In 1.0 M HCl, TCBOH achieved 92.4% inhibition efficiency (IE) for mild steel, outperforming its analogues (e.g., TSCOH: 86.6% IE) due to improved adsorption via hydroxyl groups .
  • H25 and H26 : These derivatives feature hydroxybenzylidene substituents (ortho and para positions). H25 (223–225°C) and H26 (293–296°C) exhibit distinct melting points, suggesting that substituent position influences crystallinity and thermal stability .

Halogen-Substituted Derivatives

  • 4-Bromophenyl Analogues : Derivatives like 2-(2-oxo-4-phenyl-2H-chromen-7-yloxy)-N′-(1-(4-bromophenyl)ethylidene)acetohydrazide demonstrated antiviral activity against hepatitis A virus (HAV) with IC50 = 10.7 μg/ml, comparable to the 4-chlorophenyl variant (IC50 = 8.5 μg/ml). Halogenated groups enhance lipophilicity and target binding .
  • 6l (4-bromophenyl + benzimidazole-thiosemicarbazide): Exhibited α-amylase and α-glucosidase inhibition, highlighting the role of halogen-electrophile interactions in enzyme binding .

Heterocyclic Modifications

  • Thiophene-Containing Analogues : (E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide showed antibacterial activity, emphasizing the synergistic effect of thiophene’s π-electron system and chloro substituents .

Antiviral Activity

  • The 4-chlorophenyl derivative demonstrated potent virustatic effects against HAV (IC50 = 8.5 μg/ml), outperforming non-halogenated analogues. Chlorine’s electronegativity likely enhances viral protease or polymerase inhibition .

Enzyme Inhibition

Corrosion Inhibition

  • Inhibition Efficiency Ranking :

    Compound IE (%) Substituent
    TCBOH 92.4 2-hydroxyphenyl
    TSCOH 86.6 2-hydroxyphenyl + thioamide
    4-Chlorophenyl analogues (inferred) ~85–90 4-chlorophenyl

TCBOH’s superior performance is attributed to planar adsorption on mild steel via hydroxyl and thiohydrazide groups, as confirmed by molecular dynamics (MD) simulations .

Physicochemical Properties

Melting Points

  • H25 : 223–225°C (ortho-hydroxybenzylidene)
  • H26 : 293–296°C (para-hydroxybenzylidene)
    The higher melting point of H26 suggests stronger intermolecular hydrogen bonding with para-substituted hydroxyl groups .

Solubility

  • Hydroxyacetophenone derivatives (e.g., ATOH, BZOH) exhibit high solubility in acidic media, critical for corrosion inhibition. Chlorophenyl derivatives may require polar aprotic solvents (e.g., DMF) for synthesis .

Biological Activity

N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide, also known as a thiosemicarbazone derivative, has garnered attention for its diverse biological activities. This compound is characterized by its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN3SC_{10}H_{12}ClN_3S. The structure features a hydrazone linkage and a thioamide group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC10H12ClN3SC_{10}H_{12}ClN_3S
Molecular Weight245.73 g/mol
IUPAC NameN'-[1-(4-chlorophenyl)ethylidene]thiosemicarbazide
Melting Point150-152°C

Biological Activities

Research indicates that this compound exhibits a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Anticancer Activity : The compound has been evaluated for its anticancer potential against several cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. A notable study reported an IC50 value of 15 µM against MCF-7 breast cancer cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This is particularly relevant in conditions like arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzymatic Inhibition : The thiosemicarbazone moiety can chelate metal ions, which is crucial in inhibiting metalloenzymes involved in cancer progression and microbial resistance.
  • Reactive Oxygen Species (ROS) Modulation : The compound may modulate oxidative stress levels within cells, contributing to its anticancer effects by inducing cell cycle arrest and apoptosis.

Case Studies

  • Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against multidrug-resistant strains of bacteria. The results indicated that it effectively inhibited growth at concentrations significantly lower than traditional antibiotics .
  • Cancer Research : A research article highlighted the compound's efficacy against various cancer cell lines, particularly noting its synergistic effects when combined with standard chemotherapy agents like doxorubicin .
  • Inflammation Models : Experimental models of inflammation demonstrated that treatment with this compound reduced edema and inflammatory markers significantly compared to control groups .

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